![molecular formula C16H16N2O3 B2679041 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955686-08-5](/img/structure/B2679041.png)
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
Chemical Reactions Analysis
The reactivity of acyl isothiocyanates, which are similar to the furan-2-carbonyl group in the compound, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These centers enable them to participate in diverse types of reactions, especially multicomponent reactions .Scientific Research Applications
Anti-Bacterial Activities
The compound has been found to have significant anti-bacterial activities. It has been particularly effective against clinically isolated drug-resistant bacteria such as A. baumannii , K. pneumoniae , E. cloacae , and S. aureus . This makes it a potential candidate for the development of new antibiotics, especially for treating infections caused by drug-resistant bacteria .
Anti-Cancer Potential
The compound has also shown promising anti-cancer potential. It has been found to be effective against various human cancer cell lines, including HepG2 , Huh-7 , and MCF-7 . In particular, the compound showed the highest anti-cancer activity at a concentration of 20 μg/mL against hepatocellular carcinoma, with a cell viability of 33.29% .
Synthesis of Analogues
The compound can be used as a precursor for the synthesis of various analogues. For instance, it has been used to synthesize N-(4-bromophenyl)furan-2-carboxamide analogues via a process involving arylating the carboxamide . These analogues have also shown promising biological activities .
Anti-Fungal Activities
The compound and its derivatives have shown significant anti-fungal activity against various fungal strains . This suggests that it could be used in the development of new anti-fungal drugs .
Computational Validation
The compound’s biological activities have been validated via computational approaches, such as docking studies and molecular dynamics simulations . This helps in understanding the molecular interactions and stability of the compound, which is crucial for drug design and optimization .
Development of New Catalysts
Although not directly related to the compound, furan-2-carbonyl chloride, which is used in the synthesis of the compound, has been used in the development of new nano-formulated catalysts . This suggests that the compound could potentially be used in similar applications .
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-14-5-4-12-6-7-18(10-13(12)9-14)16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOUJMSFWPSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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